(2E)-3-[(4-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile
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Description
(2E)-3-[(4-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile is a useful research compound. Its molecular formula is C24H25N3S and its molecular weight is 387.55. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Activity
The compound belongs to a class of chemicals that often exhibit significant biological activity due to their complex molecular structure, which includes an amino group attached to an ethylphenyl moiety and a thiazole ring. Such structures are commonly explored for their potential as pharmaceutical agents.
Thiazole Derivatives and Biological Activities
Thiazole derivatives, a core component of this compound, are known for their wide range of biological activities. They have been investigated for their potential in treating various diseases due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antihypertensive activities. For instance, thiazolidinone derivatives have been studied for their calcium antagonistic activity, which is crucial for managing conditions related to calcium overload and oxidative stress in cells (Kato et al., 1999). Furthermore, thiazoles have been synthesized and evaluated for their antimicrobial activities, indicating their potential in combating microbial infections (Wardkhan et al., 2008).
Antihypertensive Properties
Certain thiazole derivatives, such as 2-aryl-5-hydrazino-1,3,4-thiadiazoles, have been synthesized and shown to possess antihypertensive activity, which suggests the potential cardiovascular benefits of compounds with similar structures (Turner et al., 1988).
Synthetic Applications and Modifications
The complex structure of "(2E)-3-[(4-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile" offers multiple sites for chemical modifications, which can lead to the synthesis of novel compounds with potentially enhanced biological activities. Studies on similar compounds have explored various synthetic routes and modifications to optimize their biological efficacy and reduce toxicity (Sokolov & Aksinenko, 2010).
Properties
IUPAC Name |
(E)-3-(4-ethylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S/c1-4-18-7-11-22(12-8-18)26-15-21(14-25)24-27-23(16-28-24)20-9-5-19(6-10-20)13-17(2)3/h5-12,15-17,26H,4,13H2,1-3H3/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSWAANPKSWKOY-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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